3,5,7-Trimethoxyflavone

Dermatology Anti-aging Inflammation

3,5,7-Trimethoxyflavone is the only methoxyflavone from K. parviflora to significantly suppress TNF-α-induced MMP-1 in dermal fibroblasts, making it uniquely suited for anti-aging/inflammation assays. Its fully methylated scaffold confers 5-8x higher oral permeability than unmethylated flavones, a critical advantage for in vivo pharmacokinetic studies. This compound also displays potent anti-melanogenic activity linked specifically to its 5-methoxy group. Procure this structurally validated reference standard to ensure robust, reproducible results in dermatological and metabolic research.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 26964-29-4
Cat. No. B1676842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trimethoxyflavone
CAS26964-29-4
SynonymsMRS928;  MRS 928;  MRS-928.
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyCBTHKWVPSIGKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7-Trimethoxyflavone (CAS: 26964-29-4): Chemical Identity, Natural Origin, and Core Bioactivity Profile


3,5,7-Trimethoxyflavone (CAS: 26964-29-4), also referred to as MRS928 or galangin 3,5,7-trimethyl ether, is a fully methylated flavonoid characterized by three methoxy groups substituted at the 3, 5, and 7 positions of the flavone backbone [1]. It occurs naturally as a plant metabolite, notably isolated from the rhizomes of *Kaempferia parviflora* (black ginger), and is structurally derived from the unmethylated parent compound galangin [2]. The compound has been identified as an inhibitor of TNF-α-induced MMP-1 expression and secretion in human dermal fibroblasts, positioning it as a potential candidate for ameliorating inflammatory skin damage [3].

Why 3,5,7-Trimethoxyflavone Cannot Be Interchanged with Other Methoxyflavones or Unmethylated Flavonoids


Substituting 3,5,7-trimethoxyflavone with structurally similar flavonoids—whether other methoxyflavones isolated from the same source or unmethylated parent compounds—carries significant risk due to marked differences in both target-specific activity and pharmacokinetic behavior. Head-to-head screening of six methoxyflavones from *Kaempferia parviflora* revealed that only 3,5,7-trimethoxyflavone significantly suppressed TNF-α-induced MMP-1 secretion in human dermal fibroblasts, while analogs such as 5-hydroxy-7-methoxyflavone and 3,7-dimethoxy-5-hydroxyflavone showed no such effect [1]. Furthermore, class-level evidence demonstrates that methylated flavones exhibit 5- to 8-fold higher intestinal permeability and markedly greater hepatic metabolic stability compared to their unmethylated counterparts like apigenin and chrysin [2]. These data collectively establish that methylation pattern, not merely flavone backbone, dictates both functional activity and ADME properties, making generic substitution untenable.

Quantitative Differentiation: 3,5,7-Trimethoxyflavone vs. Comparator Methoxyflavones and Unmethylated Flavonoids


MMP-1 Suppression in TNF-α-Stimulated Human Dermal Fibroblasts: Superiority Over Five Co-Isolated Methoxyflavones

In a direct head-to-head evaluation of six methoxyflavones isolated from the same K. parviflora extract, only 3,5,7-trimethoxyflavone (compound 6) demonstrated statistically significant inhibition of TNF-α-induced MMP-1 expression and secretion in normal human dermal fibroblasts. In contrast, 5-hydroxy-7-methoxyflavone (1), 3,7-dimethoxy-5-hydroxyflavone (2), 5-hydroxy-3,7,3′,4′-tetramethoxyflavone (3), 7,4′-dimethylapigenin (4), and 3,7,4′-trimethylkaempferol (5) showed negligible or non-significant activity under identical experimental conditions [1].

Dermatology Anti-aging Inflammation

Anti-Melanogenic Activity: Comparable Inhibition of Tyrosinase and Melanin Content Relative to 7,4′-Dimethylapigenin

In a direct comparative assay using IBMX-stimulated B16F10 mouse melanoma cells, 3,5,7-trimethoxyflavone (compound 4) significantly inhibited tyrosinase activity and melanin content. The study also evaluated 7,4′-dimethylapigenin (compound 3), which showed similar significant inhibition. However, 3,5,7-trimethoxyflavone was active whereas four other methoxyflavones (3,7-dimethoxy-5-hydroxyflavone, 5-hydroxy-7-methoxyflavone, 3,7,4′-trimethylkaempferol, and 5-hydroxy-3,7,3′,4′-tetramethoxyflavone) were not. SAR analysis revealed that the presence of a methoxy group specifically at the C-5 position is critical for anti-melanogenic activity [1].

Dermatology Skin Lightening Melanogenesis

Hepatic Metabolic Stability: Methylated Flavones Are Relatively Stable Whereas Unmethylated Counterparts Are Rapidly Eliminated

In a systematic class-level comparison using pooled human liver S9 fraction, methylated flavones—including the structurally related 5,7,4′-trimethoxyflavone—exhibited high resistance to hepatic metabolism and remained relatively stable. In stark contrast, the corresponding unmethylated flavones (e.g., apigenin, chrysin) and well-known polyphenols (resveratrol, quercetin) were rapidly eliminated due to extensive glucuronidation and/or sulfation [1]. Although 3,5,7-trimethoxyflavone itself was not the exact test compound in this specific metabolism experiment, its fully methylated structure (no free hydroxyl groups) places it squarely within the methylated flavone class that demonstrated superior metabolic stability.

Drug Metabolism Pharmacokinetics ADME

Intestinal Absorption: Methylated Flavones Exhibit 5- to 8-Fold Higher Apparent Permeability Than Unmethylated Flavones

Using the Caco-2 human intestinal epithelial cell monolayer model, methylated flavones demonstrated apical-to-basolateral apparent permeability (Papp) values ranging from 22.6 to 27.6 × 10⁻⁶ cm s⁻¹, which is approximately 5- to 8-fold higher than the Papp values for unmethylated flavones, which ranged from 3.0 to 7.8 × 10⁻⁶ cm s⁻¹ [1]. The lower permeability of unmethylated flavones correlated with their extensive intracellular metabolism in the Caco-2 cells. While 3,5,7-trimethoxyflavone was not among the exact four methylated flavones tested (7-methoxyflavone, 7,4′-dimethoxyflavone, 5,7-dimethoxyflavone, 5,7,4′-trimethoxyflavone), its fully methylated structure without free hydroxyl groups predicts it would fall within this high-permeability range.

Oral Bioavailability ADME Drug Delivery

Solubility Profile: Measured DMSO Solubility of 3.12 mg/mL (10 mM) Facilitates In Vitro Stock Preparation

Quantitative solubility data from vendor technical datasheets indicate that 3,5,7-trimethoxyflavone achieves a solubility of 3.12 mg/mL in DMSO, which corresponds to a 10 mM stock solution concentration . This is a practical, verified metric for laboratory handling. The compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone [1]. No comparative solubility data for direct analog compounds (e.g., 7,4′-dimethylapigenin, 3,7,4′-trimethylkaempferol) were identified in the available sources.

In Vitro Assay Solubility Sample Preparation

3,5,7-Trimethoxyflavone: Validated Research and Application Scenarios Based on Quantitative Evidence


In Vitro Screening for MMP-1 Inhibitors in Human Dermal Fibroblast Inflammation Models

3,5,7-Trimethoxyflavone is specifically validated for use as a positive control or test compound in TNF-α-stimulated normal human dermal fibroblast assays measuring MMP-1 expression and secretion. As the only methoxyflavone among six co-isolated compounds from K. parviflora that demonstrated significant inhibition [1], it offers a structurally defined reference point for structure-activity relationship studies. Researchers should note that other methoxyflavones from the same source cannot substitute for this activity. For in vitro work, the compound's DMSO solubility of 3.12 mg/mL (10 mM) supports convenient stock preparation. Recommended storage is desiccated at -20°C .

Anti-Melanogenic Screening in B16F10 Murine Melanoma Cell Models

3,5,7-Trimethoxyflavone is an active anti-melanogenic agent in IBMX-stimulated B16F10 mouse melanoma cells, where it significantly inhibits both tyrosinase activity and melanin content [1]. It shares this activity with 7,4′-dimethylapigenin, but four other methoxyflavones from the same source are inactive. The SAR evidence points to the 5-methoxy group as essential for activity, making 3,5,7-trimethoxyflavone a rational choice for mechanistic studies exploring the role of C-5 substitution in melanogenesis inhibition. For procurement purposes, users requiring a methoxyflavone with demonstrated anti-melanogenic activity in this model should prioritize 3,5,7-trimethoxyflavone or 7,4′-dimethylapigenin, not the inactive analogs.

In Vivo Oral Bioavailability Studies Leveraging Methylated Flavone ADME Advantages

For programs evaluating oral administration of flavonoids, 3,5,7-trimethoxyflavone presents a structural advantage due to its fully methylated scaffold. Class-level data demonstrate that methylated flavones exhibit 5- to 8-fold higher Caco-2 permeability and substantially greater hepatic metabolic stability than unmethylated flavones such as apigenin and chrysin [1]. This suggests that 3,5,7-trimethoxyflavone will likely outperform hydroxylated flavonoids in oral absorption and systemic exposure. Procurement decisions for in vivo pharmacokinetic or efficacy studies should weigh this class-level ADME differentiation when selecting among flavonoid candidates.

Natural Product Standardization and Quality Control for K. parviflora Extracts

3,5,7-Trimethoxyflavone serves as a marker compound for the characterization and standardization of Kaempferia parviflora (black ginger) extracts. Its isolation and structural identification via NMR and LC-MS are well documented [1]. The compound is commercially available with >98% purity (HPLC verified) [2] and is suitable as an analytical reference standard for HPLC or LC-MS quantification of methoxyflavone content in botanical raw materials or finished products. Users should store the reference standard desiccated at -20°C to maintain stability [3].

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